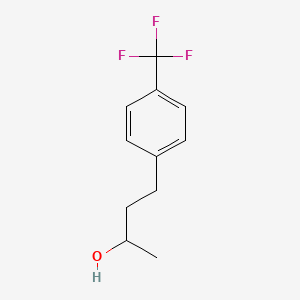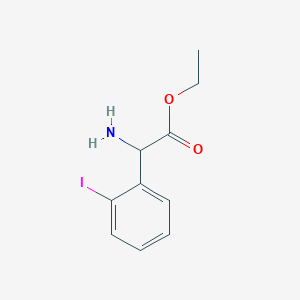
4-(Aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an aminomethyl group at the 4-position, a bromine atom at the 6-position, and a chlorine atom at the 5-position on the quinoline ring. The tetrahydroquinoline core structure is known for its biological and pharmacological activities, making this compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-3-bromo-4-chlorobenzaldehyde with an appropriate amine in the presence of a reducing agent can lead to the formation of the desired tetrahydroquinoline derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or fully reduced quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce derivatives with different substituents at the 5- and 6-positions .
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the bromine and chlorine atoms contribute to the compound’s binding affinity and specificity towards certain receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 4-(Aminomethyl)-7-bromo-2H-chromen-2-one
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)-7-benzyloxy-2H-chromen-2-one
Uniqueness
The uniqueness of 4-(Aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the quinoline ring enhances its reactivity and potential for diverse chemical transformations. Additionally, the aminomethyl group provides versatility in forming derivatives with various functional groups, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C10H10BrClN2O |
|---|---|
Molekulargewicht |
289.55 g/mol |
IUPAC-Name |
4-(aminomethyl)-6-bromo-5-chloro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H10BrClN2O/c11-6-1-2-7-9(10(6)12)5(4-13)3-8(15)14-7/h1-2,5H,3-4,13H2,(H,14,15) |
InChI-Schlüssel |
WHNHOVPYUJMHGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C=CC(=C2Cl)Br)NC1=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



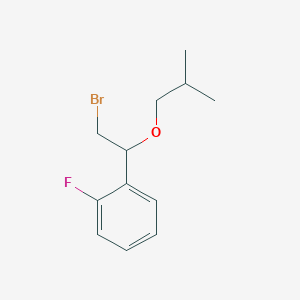
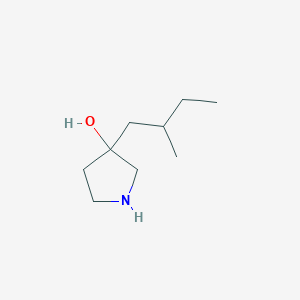

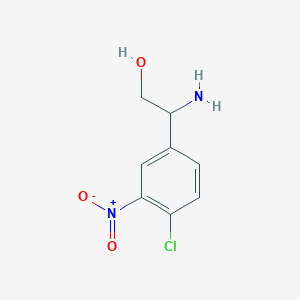
![7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13550886.png)
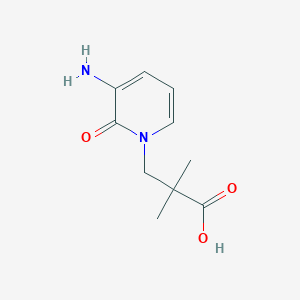

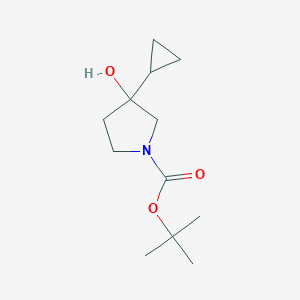
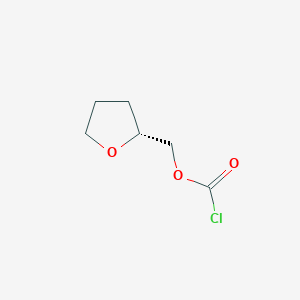
![2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13550924.png)
